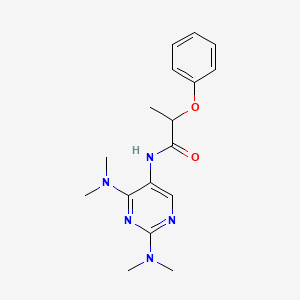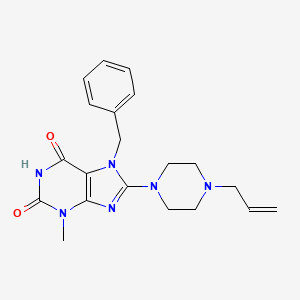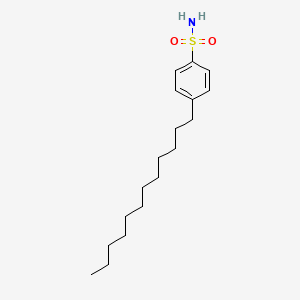
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide, also known as BAPTA-AM, is a chemical compound that has been widely used in scientific research for its ability to chelate calcium ions. This compound is a cell-permeable derivative of BAPTA, which is a calcium chelator that has been used to study calcium signaling in cells. BAPTA-AM has several advantages over BAPTA, including its ability to cross cell membranes and its longer half-life in cells.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Stable Betainic Pyrimidinaminides : The synthesis and characterization of betainic pyrimidinaminides have been explored, emphasizing the significance of the pyrimidine moiety's electronic and kinetic stabilization effects. This work contributes to the understanding of pyrimidine derivatives' structural and electronic properties, highlighting the chemical versatility of compounds like N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2-phenoxypropanamide (Schmidt, 2002).
Photophysical Properties and Applications
- Photophysical Properties and pH-Sensing : Pyrimidine derivatives have been synthesized and evaluated for their photophysical properties, including solid-state fluorescence and solvatochromism, demonstrating potential applications in pH sensing and as novel colorimetric sensors. This research underlines the possibility of using pyrimidine-based compounds in developing advanced materials for sensing and optical applications (Han Yan et al., 2017).
Biological Activities
- Antioxidant, Anticancer, and Antimicrobial Activities : A series of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes displaying significant antioxidant properties were synthesized, showcasing the potential of pyrimidine derivatives in pharmaceutical applications. The structural variety among these compounds suggests a broad scope for modifying this compound for targeted biological activities (V. Rani et al., 2012).
Molecular Recognition and Docking Studies
- Molecular Docking and DFT Studies : Research on novel pyrimidiopyrazole derivatives, including molecular docking and density functional theory (DFT) studies, indicates the potential of pyrimidine-based compounds in antitumor activity. These findings could guide the development of new therapeutic agents, suggesting applications in drug discovery and molecular engineering (Asmaa M. Fahim et al., 2019).
Advanced Materials Development
- Synthesis and Evaluation of Novel Compounds : The synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives for potential use as potent antioxidant agents highlights the ongoing research into pyrimidine-based compounds for material science applications. These compounds' reactivity and interactions with various nucleophiles open up new avenues for creating functional materials with specific properties (S. Vartale et al., 2016).
Propiedades
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12(24-13-9-7-6-8-10-13)16(23)19-14-11-18-17(22(4)5)20-15(14)21(2)3/h6-12H,1-5H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITPMHGYCRDBGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN=C(N=C1N(C)C)N(C)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B2809400.png)
![5-(benzo[d]thiazol-2-yl)-N-(8H-indeno[1,2-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2809402.png)
![6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B2809403.png)
![(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2809404.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2809406.png)




![N-[4-(diethylsulfamoyl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2809414.png)
![3-Amino-6-(4-chlorophenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2809417.png)
![5-(2-Propan-2-ylpyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2809419.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2809420.png)
![4-(7-Methoxybenzo[d]furan-2-yl)-2-oxochromen-6-yl furan-2-carboxylate](/img/structure/B2809421.png)